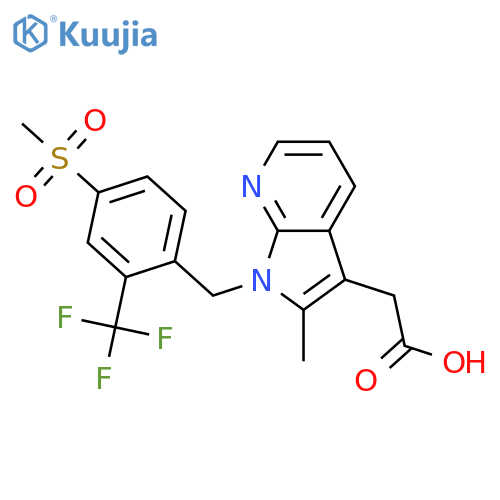

Using a Johnson-Claisen Rearrangement Strategy to Construct Azaindoles - A Streamlined and Concise Route for the Commercial Process of Fevipiprant

,

European Journal of Organic Chemistry,

2021,

2021(31),

4490-4494